molecular formula C15H16N2O B13854721 3-(3-aminophenyl)-N-phenylpropanamide

3-(3-aminophenyl)-N-phenylpropanamide

Cat. No.: B13854721
M. Wt: 240.30 g/mol
InChI Key: SFQVKVDKXLOLHP-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-phenylpropanamide is an organic compound with a complex structure that includes both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-phenylpropanamide typically involves the reaction of 3-aminophenylacetic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-aminophenyl)-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-aminophenylacetic acid: A precursor in the synthesis of 3-(3-aminophenyl)-N-phenylpropanamide.

    Aniline: Another precursor used in the synthesis.

    N-phenylpropanamide: A structurally related compound with similar amide functionality.

Uniqueness

This compound is unique due to its combination of amine and amide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(3-aminophenyl)-N-phenylpropanamide

InChI

InChI=1S/C15H16N2O/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-8,11H,9-10,16H2,(H,17,18)

InChI Key

SFQVKVDKXLOLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)N

Origin of Product

United States

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